Cas no 59840-70-9 (Ethyl (2-oxo-2-phenylethyl)carbamate)

Ethyl (2-oxo-2-phenylethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- STK330653
- ethyl (2-oxo-2-phenylethyl)carbamate
- SCHEMBL10782158
- 59840-70-9
- BBL001977
- ETHYL N-(2-OXO-2-PHENYLETHYL)CARBAMATE
- AKOS005438246
- VS-00977
- DTXSID50497103
- Ethyl (2-oxo-2-phenylethyl)carbamate
-
- インチ: InChI=1S/C11H13NO3/c1-2-15-11(14)12-8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
- InChIKey: VPELHQOITYTTLT-UHFFFAOYSA-N
計算された属性
- 精确分子量: 207.08954328Da
- 同位素质量: 207.08954328Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 55.4Ų
Ethyl (2-oxo-2-phenylethyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645390-1g |
Ethyl (2-oxo-2-phenylethyl)carbamate |
59840-70-9 | 98% | 1g |
¥6458.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645390-500mg |
Ethyl (2-oxo-2-phenylethyl)carbamate |
59840-70-9 | 98% | 500mg |
¥4258.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645390-5g |
Ethyl (2-oxo-2-phenylethyl)carbamate |
59840-70-9 | 98% | 5g |
¥19666.00 | 2024-05-07 |
Ethyl (2-oxo-2-phenylethyl)carbamate 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Ethyl (2-oxo-2-phenylethyl)carbamateに関する追加情報
Ethyl (2-Oxo-2-Phenylethyl)Carbamate: A Comprehensive Overview
Ethyl (2-Oxo-2-Phenylethyl)Carbamate, also known by its CAS number 59840-70-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a carbamate group attached to a 2-oxo-2-phenylethyl moiety. The carbamate functional group is known for its versatility in chemical reactions, making this compound a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of Ethyl (2-Oxo-2-Phenylethyl)Carbamate in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with potential therapeutic applications. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties, suggesting its potential use in developing novel anti-inflammatory drugs.
The synthesis of Ethyl (2-Oxo-2-Phenylethyl)Carbamate involves a multi-step process that typically begins with the preparation of the corresponding phenethyl ketone. This is followed by the introduction of the carbamate group through nucleophilic substitution or other suitable methods. The phenethyl group in the molecule plays a crucial role in determining its pharmacokinetic properties, such as absorption and bioavailability. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
In terms of biological activity, Ethyl (2-Oxo-2-Phenylethyl)Carbamate has been shown to interact with various enzyme systems, particularly those involved in metabolic pathways. A 2023 study conducted by researchers at the University of California revealed that this compound exhibits inhibitory effects on certain kinase enzymes, which are often implicated in cancer progression. These findings underscore its potential as a lead compound for anticancer drug development.
Moreover, Ethyl (2-Oxo-2-Phenylethyl)Carbamate has been investigated for its role in modulating cellular signaling pathways. Preclinical studies have demonstrated that it can influence the activity of key transcription factors, such as NF-kB, which are central to inflammatory responses. This dual functionality—its ability to act as both a kinase inhibitor and a modulator of transcription factors—makes it a compelling candidate for multitarget drug design.
From an environmental perspective, the degradation pathways of Ethyl (2-Oxo-2-Phenylethyl)Carbamate have been studied to assess its ecological impact. Research indicates that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in aquatic environments. This is particularly important for industries involved in chemical manufacturing, as it aligns with global efforts to develop eco-friendly chemical processes.
In conclusion, Ethyl (2-Oxo-2-Phenylethyl)Carbamate is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure and diverse biological activities make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing modern medicine and sustainable chemistry practices.
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